molecular formula C22H31N3O4S B2869327 4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034240-19-0

4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2869327
CAS No.: 2034240-19-0
M. Wt: 433.57
InChI Key: OSNKXAXKJTUGSE-UHFFFAOYSA-N
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Description

4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton and cell motility. This compound is structurally characterized by a pyrrolo[3,2,1-ij]quinoline core, a feature shared with other known ROCK inhibitors, and is designed for high specificity. Its primary research value lies in probing the ROCK signaling pathway, which is implicated in a wide range of physiological and pathological processes. Researchers utilize this inhibitor to investigate conditions such as hypertension, cardiovascular remodeling, neurological disorders , and fibrosis . By selectively inhibiting ROCK2, it helps elucidate the distinct roles of ROCK1 versus ROCK2 isoforms, contributing to the development of targeted therapeutics. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c26-21-2-1-17-13-20(14-18-5-10-25(21)22(17)18)30(27,28)23-15-16-3-8-24(9-4-16)19-6-11-29-12-7-19/h13-14,16,19,23H,1-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNKXAXKJTUGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H30N4O3SC_{20}H_{30}N_{4}O_{3}S with a molecular weight of approximately 398.55 g/mol. The structure features a pyrroloquinoline core with various substituents that may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases. This inhibition can lead to various downstream effects in cellular pathways.
  • Interaction with Receptors : The piperidine and tetrahydropyran groups may facilitate binding to specific receptors involved in neurotransmission and cell signaling.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds. For instance:

  • Compound A (related structure) demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM.
CompoundCell LineIC50 (µM)
Compound AMCF-725
Compound AHeLa15

Anticonvulsant Activity

The compound's structural analogs have been evaluated for anticonvulsant properties. One study reported that:

  • Compound B , with a similar scaffold, showed effective protection in seizure models with a median effective dose (ED50) of 30 mg/kg.

Case Studies

  • Study on Antitumor Efficacy : A recent investigation into a series of pyrroloquinoline derivatives revealed that modifications at the sulfonamide position enhanced their antitumor activity significantly. The study highlighted that introducing electron-withdrawing groups increased the potency against breast cancer cell lines.
  • Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight logP Key Structural Differences Reported Applications
Target Compound : 4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide C₂₅H₃₀N₄O₄S 482.6 ~3.8 Pyrroloquinoline core with tetrahydro-2H-pyran-piperidinylmethyl and sulfonamide substituents Hypothesized CNS/kinase targeting
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide C₂₃H₂₀N₂O₄S 420.49 4.22 Phenoxyphenyl group instead of tetrahydro-2H-pyran-piperidinylmethyl; lower molecular weight Not specified; likely sulfonamide-based drug
5-Fluoro-6-methyl-1-[1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]-1,3-dihydro-2H-benz[d]imidazole-2-one C₁₉H₂₅FN₂O₂ 348.4 2.1 Benzimidazole core; lacks sulfonamide and pyrroloquinoline systems M1 mAChR agonist for PET imaging
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one C₂₂H₂₂N₄O₂S 406.5 3.5 Chromeno-pyrimidine core; thioxo group instead of sulfonamide Computational drug-likeness studies

Key Observations :

Core Scaffold Diversity: The target compound’s pyrroloquinoline core distinguishes it from benzimidazole () and chromeno-pyrimidine () analogs. This core may enhance binding to flat binding pockets (e.g., ATP sites in kinases). The sulfonamide group in the target compound improves hydrophilicity compared to thioxo or imidazole substituents .

Substituent Impact: The tetrahydro-2H-pyran-piperidinylmethyl group in the target compound likely increases metabolic stability compared to simpler piperidine derivatives (e.g., ’s N-methyl-piperidinyl analogs).

Pharmacological Implications :

  • Fluorinated benzimidazoles () exhibit mAChR agonism, suggesting the target compound’s piperidinyl group could align with similar receptor-binding motifs.
  • Sulfonamide-containing compounds (e.g., ) are often protease inhibitors or antibacterials, but scaffold differences limit direct extrapolation .

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